3-Chloro-4-methoxyphenethylamine
Overview
Description
3-Chloro-4-methoxyphenethylamine, also known as 2-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C9H12ClNO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12ClNO . The molecular weight of this compound is 222.11 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.11 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds similar to 3-Chloro-4-methoxyphenethylamine. For instance, 4-Hydroxy-3-methoxyphenethylamine hydrochloride was synthesized using vanillin and nitromethane, providing insights into the synthetic pathways that could be relevant for this compound as well (Chen Wen-hua, 2006).
Chemical Reactions and Stability : Studies on similar compounds, such as the stability of UV filters in chlorinated water, which include methoxyphenethylamine derivatives, give an understanding of the chemical stability and reactivity of this compound in different environments (Negreira et al., 2008).
Pharmacological Aspects
Metabolism and Biochemical Interactions : Research on the metabolism of phenethylamine derivatives by cytochrome P450 2D6, including methoxyphenethylamine, provides insights into how this compound might interact with biological systems and be metabolized (Guengerich et al., 2002).
Analytical Techniques for Detection : Mass fragmentographic determination methods for similar compounds demonstrate the analytical techniques that can be used for the detection and analysis of this compound in biological samples (Kilts et al., 1977).
Environmental Impact
- Soil Metabolism : Studies on the metabolism of similar chloro-methoxyaniline compounds in soil provide insights into the environmental impact and degradation pathways of this compound in terrestrial ecosystems (Briggs & Ogilvie, 1971).
Photoreactivity
- Photochemical Reactions : Research on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine highlights the potential photoreactive nature of this compound, which may be relevant in understanding its behavior under light exposure (Okuno & Yonemitsu, 1975).
Safety and Hazards
3-Chloro-4-methoxyphenethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar phenethylamine compounds interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes .
Biochemical Pathways
Phenethylamines typically affect pathways related to neurotransmission and signal transduction .
Pharmacokinetics
Similar compounds are generally well-absorbed, widely distributed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenethylamines typically exert their effects by modulating neurotransmission and signal transduction pathways .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methoxyphenethylamine can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and individual genetic variations .
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJVQKSZWVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373987 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7569-87-1 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-chloro-4-methoxyphenethylamine in the synthesis of lycorine-type alkaloids?
A1: this compound serves as a crucial starting material in the synthesis of lycorine-type alkaloids []. The synthesis begins with a benzyne reaction involving this compound, leading to the formation of 6-methoxyindoline. This intermediate then undergoes a series of transformations, including Birch reduction, acylation, photocyclization, and reduction, ultimately yielding the desired lycorine-type alkaloids.
Q2: Could you elaborate on the benzyne reaction involving this compound and its significance in this synthetic route?
A2: The benzyne reaction involving this compound is a key step in forming the 6-methoxyindoline intermediate []. While the specific reaction conditions and reagents are not detailed in the provided abstract, this reaction likely exploits the reactivity of the aryl chloride moiety in the presence of a strong base. This base abstracts the proton ortho to the chlorine, leading to the elimination of chloride and the formation of a highly reactive benzyne intermediate. The benzyne then undergoes further reaction to yield the desired 6-methoxyindoline. This step is crucial as it establishes the core indole structure found in both the intermediate and the final lycorine-type alkaloids.
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